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molecular formula C7H3ClN2O6 B091040 4-Chloro-3,5-dinitrobenzoic acid CAS No. 118-97-8

4-Chloro-3,5-dinitrobenzoic acid

Cat. No. B091040
M. Wt: 246.56 g/mol
InChI Key: PCTFIHOVQYYAMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04159278

Procedure details

A mixture of 75.75 gm. (0.307 mole) of 4-chloro-3,5-dinitrobenzoic acid and 64.0 gm. (0.307 mole) of phosphorus pentachloride is heated at reflux for ninety minutes and cooled to room temperature. The phosphorus oxychloride is removed by distillation in vacuo. The residue is washed with Skellysolve "B" and the solvent removed by decantation. The oily residue is recrystallized from benzene-cyclohexane. There is obtained 58.2 gm (72%) of tan needles melting at 55°-57°.
Quantity
0.307 mol
Type
reactant
Reaction Step One
Quantity
0.307 mol
Type
reactant
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][C:3]=1[N+:14]([O-:16])=[O:15].P(Cl)(Cl)(Cl)(Cl)[Cl:18]>>[Cl:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][C:5]([C:6]([Cl:18])=[O:7])=[CH:4][C:3]=1[N+:14]([O-:16])=[O:15]

Inputs

Step One
Name
Quantity
0.307 mol
Type
reactant
Smiles
ClC1=C(C=C(C(=O)O)C=C1[N+](=O)[O-])[N+](=O)[O-]
Step Two
Name
Quantity
0.307 mol
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 75.75 gm
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for ninety minutes
CUSTOM
Type
CUSTOM
Details
The phosphorus oxychloride is removed by distillation in vacuo
WASH
Type
WASH
Details
The residue is washed with Skellysolve "B"
CUSTOM
Type
CUSTOM
Details
the solvent removed by decantation
CUSTOM
Type
CUSTOM
Details
The oily residue is recrystallized from benzene-cyclohexane

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C(=O)Cl)C=C1[N+](=O)[O-])[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 58.2 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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